Methyl 3-(benzyloxy)cyclobutanecarboxylate
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Overview
Description
“Methyl 3-(benzyloxy)cyclobutanecarboxylate” is a colorless liquid . It is commonly used in organic synthesis as a reagent for the preparation of various pharmaceutical compounds . It is synthesized by the esterification of 3-(benzyloxy)cyclobutanecarboxylic acid with methanol, and it is often used as a building block in the production of biologically active molecules such as inhibitors and potential drug candidates .
Molecular Structure Analysis
The molecular formula of “Methyl 3-(benzyloxy)cyclobutanecarboxylate” is C13H16O3 . Its molecular weight is 220.27 . The InChI Code is 1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-(benzyloxy)cyclobutanecarboxylate” is a liquid or solid or semi-solid substance . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
- Summary of the Application : Methyl 3-(benzyloxy)cyclobutanecarboxylate is used as a starting material in the synthesis of (S)-methyl 3-(((benzyloxy) carbonyl) amino)-7-hydroxyheptanoate . This compound is a fragment of a novel cytotoxic cyclodepsipeptide onchidin, which shows moderate cytotoxic activity .
- Summary of Results or Outcomes : The synthesis results in the production of (S)-methyl 3-(((benzyloxy) carbonyl) amino)-7-hydroxyheptanoate . This compound is a fragment of onchidin, a cyclodepsipeptide that shows moderate cytotoxic activity . The quantitative data or statistical analyses related to the yield and purity of the product, as well as the cytotoxic activity of onchidin, are not provided in the available resources.
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-phenylmethoxycyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSCRJLYEZUUMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965355, DTXSID101218003 |
Source
|
Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzyloxy)cyclobutanecarboxylate | |
CAS RN |
5107-93-7, 84182-50-3 |
Source
|
Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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